1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea is a complex organic compound of significant interest in medicinal chemistry and drug development. This compound features a unique structural arrangement that includes a pyrazole ring, a pyridazine moiety, and a urea functional group, which contributes to its potential biological activities. The compound's molecular formula is C19H20N6O, and it has garnered attention due to its possible applications in treating various diseases.
The compound can be synthesized through various chemical reactions and has been referenced in multiple scientific studies focusing on heterocyclic compounds and their biological activities. Its synthesis and characterization have been documented in chemical literature, including studies on bioactive scaffolds.
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea is classified as an organic heterocyclic compound. It falls within the category of urea derivatives and is characterized by the presence of nitrogen-containing rings, which are often associated with pharmacological properties.
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity. Common solvents used include dimethyl sulfoxide and ethanol, while catalysts may include bases like sodium hydroxide or potassium carbonate.
The molecular structure of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea can be represented as follows:
Key structural data include:
The compound undergoes various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea involves its interaction with biological targets, potentially including enzymes or receptors involved in disease pathways.
The compound may inhibit specific enzymes or modulate receptor activity, leading to downstream effects such as altered cell signaling pathways that could influence cell proliferation or apoptosis.
Experimental data supporting its mechanism may include enzyme inhibition assays or receptor binding studies that demonstrate its biological efficacy.
Key physical properties include:
Relevant chemical properties:
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(p-tolyl)urea has potential applications in:
Due to its unique structure, it serves as a valuable scaffold for synthesizing other bioactive compounds, contributing to advancements in medicinal chemistry and pharmacology.
The synthesis of the target compound relies on strategic assembly of its pyridazine-pyrazole-urea architecture. Two principal pathways have been optimized for efficiency and yield:
Pathway A (Sequential Heterocycle Formation): This approach initiates with the preparation of 6-chloropyridazine-3-amine as the central building block. Subsequent N-arylation at the pyridazine C6 position is achieved via Buchwald-Hartwig coupling with 1H-pyrazole under Pd(PPh₃)₄ catalysis (toluene, 110°C, 12 h), yielding 6-(1H-pyrazol-1-yl)pyridazin-3-amine ( [1] [3]). This intermediate is then subjected to nucleophilic aromatic substitution (SNAr) with 1-fluoro-4-nitrobenzene (DMF, K₂CO₃, 80°C, 8 h) to install the aniline precursor, which is reduced (H₂, Pd/C, MeOH) to the critical intermediate 4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline.
Pathway B (Pre-Functionalized Pyrazole Coupling): 3,6-Dichloropyridazine undergoes sequential amination. Regioselective SNAr at C3 with 4-nitroaniline (EtOH, reflux, 6 h) gives 6-chloro-3-((4-nitrophenyl)amino)pyridazine, followed by C6 amination with pyrazole under intensified conditions (Pd₂(dba)₃/XPhos, dioxane, 100°C, 24 h). Nitro reduction completes the diamine intermediate ( [6]).
Table 1: Comparative Analysis of Key Pyridazine-Pyrazole Coupling Methods
Coupling Step | Reaction Conditions | Catalyst/Base | Yield Range | Key Advantage |
---|---|---|---|---|
Pyrazole C-attachment (C6) | Toluene, 110°C, 12 h | Pd(PPh₃)₄, K₂CO₃ | 70-85% | Lower catalyst loading |
Aniline C-attachment (C3) | DMF, 80°C, 8 h | None, K₂CO₃ | 75-92% | Avoids precious metals |
High-T Pyrazole coupling | Dioxane, 100°C, 24 h | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 65-78% | Tolerates electron-deficient pyrazoles |
Pathway A offers superior overall yields (58-62% over 5 steps) compared to Pathway B (45-50% over 5 steps) due to milder conditions in the initial coupling stages and reduced side product formation ( [1] [3] [6]). Microwave-assisted SNAr (150°C, 30 min) has demonstrated a 20% reduction in reaction time for the critical pyridazine-pyrazole coupling step.
The terminal urea moiety is constructed via reaction of 4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline with p-tolyl isocyanate under ambient conditions (CH₂Cl₂, rt, 4 h, 80-85% yield). Challenges associated with isocyanate instability and aniline nucleophilicity reduction by the electron-rich pyridazine-pyrazole system necessitate optimization:
Palladium-Catalyzed Carbonylation: An alternative route employs Pd(OAc)₂/Xantphos-catalyzed carbonylation of the aniline intermediate with p-toluidine under CO pressure (20 psi, DMF, 80°C, 12 h, 70-75% yield). This method bypasses hazardous isocyanate handling but requires specialized equipment ( [8]).
Nanoparticle Catalysis: Magnetic Pd nanoparticles (Fe₃O₄@SiO₂@CPTMS@PDMD@Pd) enable urea formation in aqueous medium using aryl cyanamides and amines under 98% formic acid. Applied to the target compound’s synthesis, this system achieves 82% yield at room temperature within 3 hours, offering facile magnetic recovery and reuse for 5 cycles with <5% activity loss ( [8]):4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl cyanamide + p-toluidine → Target Urea
Table 2: Urea Bond Formation Methods for Target Compound Synthesis
Method | Conditions | Catalyst | Yield | Green Metrics (E-factor) |
---|---|---|---|---|
Isocyanate Addition | CH₂Cl₂, rt, 4 h | None | 80-85% | 18.7 (High solvent use) |
Pd-Carbonylation | DMF, 80°C, 12 h, 20 psi CO | Pd(OAc)₂/Xantphos | 70-75% | 25.3 (CO handling issues) |
Pd-NP (Aqueous) | H₂O/HCO₂H, rt, 3 h | Fe₃O₄@SiO₂@PDMD-Pd | 82% | 3.2 (Low solvent/waste) |
Controlling substitution patterns on the pyridazine ring is critical for directing subsequent couplings:
Directing Group Effects: The electron-donating 3-((4-aminophenyl)amino) group in intermediate I (Pathway A) activates C6 towards SNAr with nitrogen nucleophiles. Pyrazole selectively attacks C6 over C4 due to steric accessibility and superior leaving group displacement kinetics (Cl vs. H). Computational studies (DFT) confirm a 5.2 kcal/mol preference for C6-addition transition state over C4 ( [4] [6]).
Protection Strategies: During urea formation, competing reactions involving the pyridazine ring nitrogen or pyrazole NH are minimized by employing tert-butoxycarbonyl (Boc) protection on the aniline (–NHBoc) prior to pyrazole coupling. Mild deprotection (TFA/CH₂Cl₂, 0°C) post-urea formation yields the target compound without ring degradation ( [2]). Sonication (40 kHz, 50°C) during SNAr steps enhances regioselectivity to >95:5 (C6 vs C4) by promoting homogeneous activation of the chloro-pyridazine system ( [9]).
Purification challenges arise from the polyaromatic structure’s low aqueous solubility and tendency for π-stacking:
Solvent-Reduced Crystallization: Replacing traditional silica gel chromatography with antisolvent crystallization is achieved using ethanol/water mixtures (7:3 v/v). This reduces solvent consumption by 60% and achieves >99% purity for the final urea derivative. Microwave-assisted reaction completion concurrently diminishes impurities requiring removal ( [6] [9]).
Sonochemical Techniques: Applying ultrasound (40 kHz, 150 W) during the urea bond formation between the aniline intermediate and p-tolyl isocyanate in ethyl acetate accelerates reaction completion to 45 minutes (vs 4 hours silent) and suppresses bis-urea formation through improved mass transfer. Subsequent crystallization directly from the reaction mixture eliminates chromatography ( [9]):Ultrasound Parameters: 40 kHz, 150 W, 45 min → Yield: 88%, Purity: 98.5% (HPLC)
Hydrotropic Extraction: Butylurea (1.5 M aqueous solution) solubilizes crude reaction mixtures via hydrophobic cavity inclusion. Subsequent pH adjustment (pH 10) precipitates the target compound with 92% recovery and >98% purity, avoiding organic solvents ( [2] [6]).
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1